Neoruscogenin is a natural product found in Helleborus orientalis with data available.
Neoruscogenin
CAS No.: 17676-33-4
Cat. No.: VC21350134
Molecular Formula: C27H40O4
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17676-33-4 |
---|---|
Molecular Formula | C27H40O4 |
Molecular Weight | 428.6 g/mol |
IUPAC Name | 7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol |
Standard InChI | InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 |
Standard InChI Key | ALTRINCJVPIQNK-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |
Canonical SMILES | CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Chemical Structure and Properties
Neoruscogenin (CAS #17676-33-4) is a steroidal sapogenin with the molecular formula C27H40O4 and a molecular weight of 428.6 g/mol . Structurally, it is classified as a triterpenoid and is specifically identified as spirosta-5,25(27)-diene-1β,3β-diol . The chemical structure features a characteristic spirostanol skeleton with a double bond at positions 5 and 25(27) .
Several synonyms exist for neoruscogenin, including 25(27)-Dehydroruscogenin, delta5-Convallamarogenin, and (1beta,3beta)-Spirosta-5,25(27)-diene-1,3-diol . Its IUPAC name is (1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol .
Table 1: Physicochemical Properties of Neoruscogenin
Natural Sources
Neoruscogenin occurs naturally in several plant species, with significant concentrations found in particular botanical sources. The compound has been identified and isolated from the following plants:
Ruscus aculeatus (Butcher's Broom)
Ruscus aculeatus, commonly known as butcher's broom, represents one of the primary natural sources of neoruscogenin . This plant has a long history of medicinal use in Europe, particularly for vascular conditions.
Ophiopogon japonicus
Ophiopogon japonicus has been identified as another botanical source containing neoruscogenin . This traditional medicinal plant is widely used in East Asian herbal medicine.
Helleborus orientalis
Research has confirmed the presence of neoruscogenin in Helleborus orientalis , further expanding the known natural sources of this compound.
Dracaena cambodiana
Neoruscogenin has been reported in Dracaena cambodiana, where it was identified during a large-scale screening of plant extracts for RORα agonist activity . The researchers noted this was the first description of (25S)-ruscogenin found in this plant species.
Biological Activities
RORα Agonism
One of the most significant biological activities of neoruscogenin is its function as a potent agonist of the nuclear receptor RORα (Nuclear Receptor subfamily 1, group F, member 1 or NR1F1) . Studies have demonstrated that neoruscogenin exhibits high-affinity binding to RORα with an EC50 value of 0.11 µM, as established through pull-down assays .
Research by Helleboid et al. confirmed that neoruscogenin significantly induced Gal4RE-luc reporter activity in COS7 cells expressing Gal4(DBD)-RORα protein . This agonistic activity was highly specific for RORα, with minimal effects on RORβ and RORγ or other nuclear receptors that typically interact with steroid ligands .
Gene Expression Regulation
Neoruscogenin has demonstrated the ability to modulate the expression of several RORα target genes both in vitro and in vivo:
In Vitro Gene Regulation
In HepG2 cells, neoruscogenin treatment significantly induced the expression of G6Pase and Bmal1, both well-established RORα target genes . This confirmed the compound's ability to induce RORα target gene expression in a natural chromatin context.
Pro-myogenic Activity
Recent research has uncovered another significant biological activity of neoruscogenin: its ability to promote muscle growth. Zhang et al. identified neoruscogenin as a novel pro-myogenic factor that induces muscle fiber hypertrophy through specific molecular mechanisms .
Myostatin Inhibition
Myostatin (MSTN) is a negative regulator of muscle growth. Neoruscogenin has been shown to inhibit MSTN maturation, thereby repressing its signal transduction pathway . This inhibition represents one of the key mechanisms through which neoruscogenin promotes muscle growth.
Protein Metabolism Modulation
Neoruscogenin facilitates protein synthesis metabolism while simultaneously reducing protein degradation metabolism . This dual action ultimately promotes the differentiation of myoblasts and hypertrophy of muscle fibers.
Muscle Repair
The compound has demonstrated the ability to repair muscle injury, further highlighting its potential applications in muscle-related disorders and performance enhancement .
Pharmacokinetics and Bioavailability
Limited pharmacokinetic data is available for neoruscogenin, primarily from mouse studies. After a single-dose oral administration (10 mg/kg):
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Peak plasma concentration (Cmax) reached 1.1 µmol/L
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Time to peak concentration (Tmax) was approximately 3 hours
Interestingly, significantly higher exposure was detected in brain samples compared to plasma levels . Despite relatively modest plasma exposure, neoruscogenin concentration in the liver was sufficient to induce RORα-dependent target gene expression, demonstrating its bioavailability and ability to reach target tissues .
Biotransformation
The biotransformation of neoruscogenin has been studied using the endophytic fungus Alternaria eureka. This research, conducted by Rárová et al., revealed several novel aspects of neoruscogenin metabolism .
Metabolic Transformations
When subjected to biotransformation by Alternaria eureka, neoruscogenin underwent several types of reactions:
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Oxygenation, oxidation, and epoxidation reactions on the B and C rings of the sapogenin (yielding compounds 8-15)
Novel Metabolite Formation
The study reported two significant novel transformations:
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The first reported conversion of the spirostanol skeleton to cholestane-type metabolites (compounds 2-5)
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The first documented cleavage of the C-22/C-26 oxygen bridge yielding a furostanol-type steroidal framework, followed by formation of an epoxy bridge between C-18 and C-22 (compound 7)
These findings represent notable contributions to steroid chemistry and highlight the metabolic pathways of neoruscogenin.
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